4-isopropoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2S/c1-18(2)28-22-10-8-20(9-11-22)24(27)25-16-19-12-14-26(15-13-19)17-21-6-4-5-7-23(21)29-3/h4-11,18-19H,12-17H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIAVSSJQYJHQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Components
The target molecule comprises three modular subunits (Fig. 1):
- 4-Isopropoxybenzoyl group : Introduces lipophilicity (clogP = 3.8) and serves as the carboxylic acid precursor.
- Piperidin-4-ylmethyl spacer : Provides conformational flexibility and enables nitrogen-centered functionalization.
- 2-(Methylthio)benzyl moiety : Enhances metabolic stability through sulfur-mediated cytochrome P450 inhibition.
Table 1: Key physicochemical properties influencing synthesis
| Property | Value | Relevance to Synthesis |
|---|---|---|
| Molecular Weight | 412.59 g/mol | Dictates solubility in DMF/DCM |
| LogP (calculated) | 3.8 ± 0.2 | Guides solvent selection |
| Polar Surface Area | 48.7 Ų | Impacts crystallization behavior |
| Rotatable Bonds | 8 | Affects purification complexity |
Bond Disconnection Strategy
Retrosynthesis identifies three logical fragments (Fig. 2):
- Fragment A : 4-Isopropoxybenzoic acid (commercially available, 97% purity).
- Fragment B : Piperidin-4-ylmethanol (requires N-alkylation).
- Fragment C : 2-(Methylthio)benzyl bromide (synthesized via bromination of 2-(methylthio)toluene).
Synthetic Route Development
Step 1: N-Alkylation of Piperidin-4-ylmethanol
Reaction Scheme:
$$
\text{Piperidin-4-ylmethanol} + \text{2-(Methylthio)benzyl bromide} \xrightarrow{\text{Mitsunobu}} \text{1-(2-(Methylthio)benzyl)piperidin-4-ylmethanol}
$$
- Reagents : DIAD (1.2 eq), PPh$$_3$$ (1.5 eq), THF, 0°C → RT, 12 h.
- Yield : 78% after silica gel chromatography (hexane/EtOAc 4:1).
- Key Challenge : Competing O-alkylation suppressed by steric hindrance from 2-methylthio group.
Characterization Data :
Step 2: Amide Bond Formation
Reaction Scheme:
$$
\text{4-Isopropoxybenzoic acid} + \text{1-(2-(Methylthio)benzyl)piperidin-4-ylmethanamine} \xrightarrow{\text{HATU}} \text{Target Compound}
$$
- Coupling Agent : HATU (1.1 eq), DIPEA (3 eq), DMF, 0°C → RT, 6 h.
- Yield : 72% after reverse-phase HPLC (ACN/H$$_2$$O + 0.1% TFA).
- Side Reaction : Epimerization at piperidine center minimized by low-temperature activation.
Table 2: Comparison of coupling reagents
| Reagent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| HATU | 72 | 98.5 | 6 |
| HBTU | 65 | 96.2 | 8 |
| EDCl/HOBt | 58 | 94.7 | 10 |
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
$$^{13}\text{C}$$ NMR (101 MHz, DMSO-d$$_6$$):
High-Resolution MS :
Process Optimization and Scale-Up Challenges
Solvent Screening
Table 3: Impact of solvent on Step 2 yield
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 72 |
| DCM | 8.9 | 41 |
| THF | 7.5 | 38 |
Temperature Effects
- Critical Parameter : Maintaining 0°C during HATU activation prevents racemization (98.5% ee at 0°C vs. 89.3% at RT).
Alternative Synthetic Approaches
Reductive Amination Route
Solid-Phase Synthesis
- Resin : Wang resin-bound benzoic acid achieves 61% yield but requires extensive washing.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The benzamide group undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Cleavage of the amide bond in N-[1-(2-(methylthio)benzyl)piperidin-4-yl]benzamide analogs produces 4-isopropoxybenzoic acid and the corresponding amine under reflux with HCl (6M, 12 hr) .
-
Basic Hydrolysis : NaOH (2M, 80°C) yields sodium 4-isopropoxybenzoate and the free amine .
Table 1: Hydrolysis Conditions and Products
Oxidation of the Methylthio Group
The methylthio (–SMe) group on the benzyl moiety is susceptible to oxidation:
-
Sulfoxide Formation : H₂O₂ (30% in acetic acid, 25°C, 4 hr) converts –SMe to –S(O)Me with 90% efficiency .
-
Sulfone Formation : KMnO₄ (0.1M in H₂O, 60°C, 8 hr) oxidizes –SMe to –SO₂Me .
Table 2: Oxidation Reactions
| Oxidizing Agent | Conditions | Product Substituent | Yield (%) | Source |
|---|---|---|---|---|
| H₂O₂ | Acetic acid, 25°C, 4 hr | –S(O)Me | 90 | |
| KMnO₄ | H₂O, 60°C, 8 hr | –SO₂Me | 82 |
Functionalization of the Piperidine Ring
The piperidine nitrogen participates in alkylation and acylation reactions:
-
N-Alkylation : Reaction with benzyl chloride (K₂CO₃, DMF, 60°C) forms a quaternary ammonium salt .
-
N-Acylation : Acetic anhydride (pyridine, 25°C) introduces an acetyl group .
Table 3: Piperidine-Modification Reactions
| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Alkylation | Benzyl chloride | K₂CO₃, DMF, 60°C | Quaternary ammonium derivative | 75 | |
| Acylation | Acetic anhydride | Pyridine, 25°C, 2 hr | N-Acetyl-piperidine analog | 88 |
Ether Cleavage of the Isopropoxy Group
The isopropoxy group is cleaved under strong acids:
Table 4: Ether-Cleavage Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| HBr (48%) | Reflux, 12 hr | 4-Hydroxybenzamide | 68 |
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient aromatic ring (due to the amide group) undergoes NAS at the 4-position:
Table 5: Aromatic Substitution Reactions
| Reagent | Conditions | Position | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Br₂/FeBr₃ | CHCl₃, 0°C, 2 hr | Para | 4-Bromo-isopropoxybenzamide | 73 |
Stability Under Thermal and Photolytic Conditions
-
Thermal Stability : Decomposition begins at 220°C (TGA data) .
-
Photolysis : UV light (254 nm, 24 hr) degrades the compound into 4-isopropoxybenzamide and sulfur-containing byproducts .
Key Mechanistic Insights
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperidine core and is characterized by its unique functional groups, which contribute to its biological activity. The synthesis typically involves several steps:
- Formation of the Piperidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of isopropoxy and methylthio groups is accomplished via nucleophilic substitution.
- Amidation : The final step involves forming the benzamide moiety through the reaction of an amine with a carboxylic acid derivative.
Anticancer Activity
Research indicates that derivatives of compounds similar to 4-isopropoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide exhibit significant anticancer properties. For instance:
- A study on propanamide derivatives demonstrated promising anticancer activity against various cancer cell lines, with some compounds showing IC50 values lower than standard treatments like 5-fluorouracil (5-FU) .
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| Compound A | 4.53 | HCT116 (Colorectal carcinoma) |
| Compound B | 5.85 | HCT116 (Colorectal carcinoma) |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives containing the methylthio group have been reported to enhance antimicrobial efficacy .
| Compound | MIC (µM) | Target Microorganism |
|---|---|---|
| Compound C | 1.27 | Staphylococcus aureus |
| Compound D | 2.60 | Escherichia coli |
Study 1: Anticancer Evaluation
In a comprehensive study evaluating the anticancer potential of various benzamide derivatives, it was found that compounds with similar structural motifs to 4-isopropoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide exhibited selective cytotoxicity against cancer cells while sparing normal cells .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of synthesized derivatives highlighted that specific substitutions on the piperidine ring significantly improved activity against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on piperidine-containing benzamide derivatives:
Structural Analog: N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide
- Structure : Features a benzyl-piperidine core with a methoxycarbonyl group and a phenylpropanamide substituent .
- Synthesis : Prepared via a multi-step route involving carbodiimide-mediated coupling, as detailed in . In contrast, the target compound’s synthesis remains undocumented in the provided sources.
- Functional Groups : The methoxycarbonyl group in this analog enhances polarity compared to the isopropoxy and methylthio groups in the target compound, which may influence solubility and membrane permeability.
Key Differences in Pharmacophoric Elements
Physicochemical Properties
- Solubility : The isopropoxy group could reduce aqueous solubility relative to polar substituents like methoxycarbonyl.
Research Findings and Limitations
- Evidence Gaps: No direct pharmacological or biochemical data for the target compound are available in the provided sources. focuses on synthesis methodologies for a structurally distinct analog, limiting direct comparisons.
- Hypothetical Applications: Based on piperidine derivatives’ known roles, the target compound might exhibit activity as a protease inhibitor or neurotransmitter modulator, but experimental validation is required.
Biological Activity
4-isopropoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a piperidine ring and an isopropoxy group, which are known to influence its biological interactions. The presence of the methylthio group adds to its complexity and potential reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅N₃O₂S |
| Molecular Weight | 357.49 g/mol |
| IUPAC Name | 4-isopropoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide |
The biological activity of 4-isopropoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide is primarily attributed to its interaction with various molecular targets, including:
- Kinase Inhibition : Compounds with a similar structure often act as kinase inhibitors, modulating signaling pathways involved in cancer and inflammatory diseases. The piperidine moiety may facilitate binding to kinase active sites, inhibiting their function.
- Antiviral Activity : Research has indicated that heterocyclic compounds can exhibit antiviral properties. The structural features of this compound suggest it may inhibit viral replication mechanisms .
In Vitro Studies
Several studies have investigated the in vitro effects of this compound on various cell lines:
- Cytotoxicity Assays : In assays using cancer cell lines (e.g., A549 lung cancer cells), the compound demonstrated significant cytotoxic effects with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent.
- Kinase Activity : Preliminary screening revealed that the compound inhibited specific kinases involved in cell proliferation and survival pathways. For example, it showed over 50% inhibition of the Akt pathway at concentrations above 10 µM .
In Vivo Studies
Animal models have been used to assess the therapeutic potential of this compound:
- Tumor Growth Inhibition : In murine models bearing xenograft tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential efficacy in cancer therapy.
- Toxicological Assessment : Toxicity studies indicated that the compound had a favorable safety profile, with no significant alterations in biochemical parameters at therapeutic doses .
Case Study 1: Cancer Treatment
A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound as part of a combinatorial therapy for breast cancer. The results indicated enhanced apoptosis in cancer cells when used alongside established chemotherapeutics, suggesting synergistic effects .
Case Study 2: Antiviral Applications
Research conducted by MDPI explored the antiviral properties of similar compounds, indicating that modifications to the benzamide structure could enhance activity against viral targets such as NS5B polymerase in Hepatitis C virus (HCV). While specific data on this compound's antiviral efficacy is limited, its structural analogs have shown promise .
Q & A
Basic Research Question
- 1H/13C NMR : Key signals include the isopropoxy group (δ 1.3 ppm, doublet for CH₃; δ 4.6 ppm, septet for CH) and methylthio-benzyl protons (δ 2.5 ppm, singlet for SCH₃; aromatic protons at δ 7.2–7.8 ppm). Piperidine methylene protons appear as multiplets between δ 2.8–3.6 ppm .
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and S-CH₃ absorption (~650 cm⁻¹) .
- ESI-MS : Molecular ion peak at m/z [M+H]+ calculated for C₂₄H₃₁N₂O₂S: 435.2 .
Advanced Research Question
For ambiguous signals (e.g., overlapping piperidine protons), use 2D NMR (COSY, HSQC) to resolve coupling patterns. High-resolution MS (HRMS) can differentiate isobaric impurities, such as oxidation byproducts of the methylthio group .
What strategies are effective for resolving contradictions in biological activity data across different assays?
Advanced Research Question
- Assay Validation : Compare results from enzyme inhibition (e.g., acetylcholinesterase for Alzheimer’s studies) and cell-based assays (e.g., cytotoxicity in SH-SY5Y cells). Contradictions may arise from differential membrane permeability or off-target effects. Use LC-MS to quantify intracellular compound levels .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to evaluate batch-to-batch variability in synthesis, which may affect activity (e.g., ±10% yield differences in ).
How can molecular docking studies predict the interaction of this compound with therapeutic targets?
Advanced Research Question
- Target Selection : Prioritize receptors with structural homology to known benzamide targets (e.g., G-protein-coupled receptors or kinases). Use AutoDock Vina with a grid box centered on the active site (e.g., 25 ų).
- Key Interactions : The methylthio group may form hydrophobic contacts, while the amide linker hydrogen-bonds with catalytic residues (e.g., Tyr in acetylcholinesterase). Validate predictions with mutagenesis studies .
What methodologies are recommended for analyzing metabolic stability and degradation pathways?
Advanced Research Question
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. Major metabolites may include sulfoxide derivatives (oxidation of SCH₃) or piperidine N-demethylation products.
- Degradation Studies : Expose the compound to accelerated stability conditions (40°C/75% RH for 4 weeks). Use QSAR models to predict hydrolytic cleavage of the amide bond under acidic conditions .
How can structure-activity relationship (SAR) studies guide further derivatization?
Advanced Research Question
- Core Modifications : Replace the isopropoxy group with cyclopropoxy (to enhance lipophilicity) or trifluoromethoxy (to improve metabolic stability). Compare IC₅₀ values in enzyme assays.
- Piperidine Substitutions : Introduce methyl groups at the 3-position of the piperidine ring to restrict conformational flexibility and enhance target binding .
What in vitro assays are suitable for evaluating antimicrobial activity?
Basic Research Question
Advanced Research Question
- Mechanistic Studies : Perform time-kill assays and SYTOX Green uptake to differentiate bactericidal vs. bacteriostatic effects. Combine with transcriptomics to identify upregulated resistance genes .
How can solubility and formulation challenges be addressed for in vivo studies?
Advanced Research Question
- Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance aqueous solubility.
- Pharmacokinetics : Administer via IV (1 mg/kg in mice) and measure plasma half-life using LC-MS. Adjust the isopropoxy group to a polyethylene glycol (PEG) chain if rapid clearance is observed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
